2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole
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Overview
Description
2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines an indole core with a piperidine and thiophene moiety, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole involves its interaction with specific molecular targets in biological systems. The indole core can bind to various receptors and enzymes, modulating their activity. The piperidine and thiophene groups may enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-indole: Lacks the thiophene group, which may affect its biological activity and chemical properties.
3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole: Similar structure but without the 2-methyl group, potentially altering its reactivity and interactions.
Uniqueness
2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole is unique due to its combination of an indole core with both piperidine and thiophene groups. This structural arrangement can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-3-[(4-methylpiperidin-1-yl)-thiophen-2-ylmethyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S/c1-14-9-11-22(12-10-14)20(18-8-5-13-23-18)19-15(2)21-17-7-4-3-6-16(17)19/h3-8,13-14,20-21H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTPVRQZOKNCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=CS2)C3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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